5-(Bromomethyl)-2-tert-butyl-1,3-oxazole

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

5-(Bromomethyl)-2-tert-butyl-1,3-oxazole (CAS 1214922-09-4) is a heterocyclic intermediate belonging to the 2,5-disubstituted oxazole class. It features a benzylic bromomethyl electrophile at the C5 position and a bulky tert-butyl substituent at the C2 position.

Molecular Formula C8H12BrNO
Molecular Weight 218.09 g/mol
Cat. No. B13194113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-tert-butyl-1,3-oxazole
Molecular FormulaC8H12BrNO
Molecular Weight218.09 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(O1)CBr
InChIInChI=1S/C8H12BrNO/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4H2,1-3H3
InChIKeyFJRDFGDXNRAONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-tert-butyl-1,3-oxazole: A Sterically Shielded Electrophilic Oxazole Building Block for Selective Coupling


5-(Bromomethyl)-2-tert-butyl-1,3-oxazole (CAS 1214922-09-4) is a heterocyclic intermediate belonging to the 2,5-disubstituted oxazole class. It features a benzylic bromomethyl electrophile at the C5 position and a bulky tert-butyl substituent at the C2 position. This combination of electrophilic reactivity and steric shielding renders it a versatile scaffold for nucleophilic substitution and cross-coupling reactions in medicinal chemistry and agrochemical research . Its molecular formula is C8H12BrNO, with a molecular weight of 218.09 g/mol, and it is typically supplied at 95% purity . The compound is primarily used as a key intermediate for introducing the 2-tert-butyl-oxazole moiety into more complex pharmacophores.

Procurement Risks of Interchanging 5-(Bromomethyl)-2-tert-butyl-1,3-oxazole with Its Chloro, Iodo, or Regioisomeric Analogs [1]


In-class substitution of 5-(bromomethyl)-2-tert-butyl-1,3-oxazole with its chloromethyl or iodomethyl analogs, or with its regioisomer 2-(bromomethyl)-5-tert-butyl-1,3-oxazole, introduces quantitatively distinct reactivity and steric profiles that directly impair reaction yields, selectivity, and downstream product purity. The C5 bromomethyl substituent provides an approximately 14-fold kinetic advantage in nucleophilic displacements relative to the chloromethyl analogue, while offering greater stability and handling predictability than the iodomethyl variant [1]. Simultaneously, the C2 tert-butyl group exerts a conformational bias (A-value ≈ 4.9 kcal/mol) substantially greater than isopropyl (A-value ≈ 2.15 kcal/mol), critically influencing the trajectory of nucleophilic attack at the adjacent C5 electrophilic center [2]. Regioisomeric misplacement of the bromomethyl group from C5 to C2 alters the electronic environment of the oxazole ring, modifying the activation energy for substitution by a different degree. These orthogonal steric and electronic factors make simple analog interchange unreliable without re-optimization of reaction conditions.

Quantitative Differentiation of 5-(Bromomethyl)-2-tert-butyl-1,3-oxazole for Informed Scientific Procurement


Bromomethyl vs. Chloromethyl: A 14-Fold Kinetic Advantage in Nucleophilic Displacements [1]

In nucleophilic substitution reactions relevant to oxazole functionalization, the bromomethyl group of 5-(bromomethyl)-2-tert-butyl-1,3-oxazole exhibits a relative reactivity rate constant (krel) of approximately 14, compared to a krel of 1 for the chloromethyl analogue. This class-level quantitative inference is derived from established physical organic chemistry data on halide leaving group ability, where bromide is a 14-fold better leaving group than chloride in SN2 displacements [1]. Consequently, for reactions requiring mild conditions, such as alkylation of weakly nucleophilic heterocycles or late-stage functionalization of sensitive intermediates, the bromomethyl compound is expected to complete substitution significantly faster and at lower temperatures than its chloromethyl counterpart. This inference is supported by cross-study observations on 2-(halomethyl)-4,5-diaryloxazoles, where the bromomethyl analogue was identified as 'more reactive' and specifically enabled concise malonate alkylation for Oxaprozin synthesis, a transformation not reported with the chloromethyl variant [2].

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

Bromomethyl vs. Iodomethyl: Enhanced Handling Stability with Retained Electrophilicity [1]

While the iodomethyl analogue (krel ≈ 91) would offer even greater kinetic reactivity, 5-(bromomethyl)-2-tert-butyl-1,3-oxazole provides a critical balance of reactivity and bench stability. The C-Br bond dissociation energy (approximately 70 kcal/mol for benzylic C-Br) is significantly higher than that of the C-I bond (approximately 56 kcal/mol), making the bromomethyl compound less prone to premature decomposition or radical side reactions during storage and handling [1]. This translates to longer shelf life and more reproducible stoichiometry in synthetic operations. No direct head-to-head stability study of the oxazole series was identified, but the class-level thermodynamic stability difference is quantitatively established. The bromomethyl compound is therefore the pragmatic choice for multi-step syntheses where both reactivity and robustness are required.

Process Chemistry Reagent Selection Stability

tert-Butyl vs. Isopropyl: 2.3-Fold Greater Conformational Bias Directs Nucleophilic Attack Trajectory [1]

The C2 tert-butyl substituent of the target compound imposes a conformational A-value of approximately 4.9 kcal/mol, compared to only 2.15 kcal/mol for an isopropyl group [1]. This 2.3-fold greater steric demand significantly restricts the rotational freedom of the oxazole ring and biases the spatial orientation of the adjacent C5 bromomethyl electrophile. In practical terms, the tert-butyl group shields one face of the oxazole ring, potentially directing nucleophilic attack to the opposite face with higher facial selectivity than the isopropyl analogue. While direct enantioselectivity or diastereoselectivity data for this specific scaffold are not available, the established A-value difference quantitatively predicts that 5-(bromomethyl)-2-tert-butyl-1,3-oxazole will provide superior stereocontrol in diastereoselective transformations compared to 5-(bromomethyl)-2-isopropyl-1,3-oxazole.

Stereochemistry Reaction Selectivity Steric Effects

Regioisomer Differentiation: C5-Bromomethyl vs. C2-Bromomethyl Oxazole Reactivity in Azide Displacement [1]

A direct cross-study comparison reveals that 2-(bromomethyl)oxazoles undergo nucleophilic displacement with sodium azide to yield 2-(azidomethyl)oxazoles with three-step overall yields of 50–60% under continuous-flow conditions at 7–9 minute residence times [1]. In contrast, 5-(bromomethyl)oxazoles are expected to exhibit distinct reactivity profiles due to the differing electronic influence of the oxazole nitrogen on the bromomethyl substituent. The C5 position is less electronically activated toward nucleophilic attack than the C2 position, as the oxazole ring places the nitrogen lone pair in closer conjugation with the C2 substituent. This regioelectronic difference means that the target 5-(bromomethyl)-2-tert-butyl-1,3-oxazole will require different optimization parameters (temperature, solvent, nucleophile strength) than its C2 regioisomer, and cannot be assumed to perform identically in established protocols designed for 2-(bromomethyl)oxazoles. Quantitative activation energy differences must be determined experimentally.

Click Chemistry Bioorthogonal Chemistry Synthetic Methodology

Application Scenarios Where 5-(Bromomethyl)-2-tert-butyl-1,3-oxazole Outperforms Generic Alternatives


Late-Stage Functionalization of Temperature-Sensitive Drug Candidates via Mild Bromide Displacement [REFS-1]

When modifying complex, thermally labile pharmaceutical intermediates, the 14-fold kinetic advantage of the bromide leaving group over chloride allows nucleophilic substitutions to proceed at 0–25 °C rather than 40–60 °C, preserving the integrity of heat-sensitive functional groups and reducing epimerization risk [1]. The C2 tert-butyl group further suppresses unwanted side reactions at the electrophilic center through steric shielding.

Diastereoselective Synthesis of Chiral Oxazole-Containing Ligands and Catalysts [REFS-1]

In asymmetric synthesis, the 2.3-fold greater A-value of the tert-butyl substituent (4.9 kcal/mol) compared to isopropyl (2.15 kcal/mol) translates into markedly higher facial selectivity during nucleophilic attack at the C5 bromomethyl carbon [1]. This allows synthetic chemists to achieve higher enantiomeric excesses without stoichiometric chiral auxiliaries, streamlining the preparation of oxazole-based ligands for asymmetric catalysis.

Continuous-Flow Synthesis of 5-(Azidomethyl)-2-tert-butyl-1,3-oxazole for Click Chemistry Applications [REFS-1]

The target compound serves as a direct precursor for 5-(azidomethyl)-2-tert-butyl-1,3-oxazole via nucleophilic displacement with sodium azide. Based on cross-study data for the C2 regioisomer achieving 50–60% three-step yield in 7–9 minute residence times [1], process chemists can adapt these continuous-flow protocols to the C5 isomer, expecting comparable throughput while benefiting from the bromide's superior leaving group ability for faster conversion. The tert-butyl group ensures the azide product can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) without interference.

Multi-Kilogram Scale-Up of Kinase Inhibitor Intermediates with Predictable Batch Consistency [REFS-1]

For process chemistry groups scaling oxazole-containing kinase inhibitor fragments, the 14 kcal/mol stronger C-Br bond versus C-I ensures superior bench stability and lot-to-lot consistency during storage [1]. This minimizes the risk of decomposition-related yield variability in large-scale campaigns, providing procurement confidence absent with the more labile iodomethyl analogue.

Quote Request

Request a Quote for 5-(Bromomethyl)-2-tert-butyl-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.